Octane, 1-(butylthio)-
Description
Octane, 1-(butylthio)- (CAS: 16900-07-5) is a sulfur-containing organic compound with the molecular formula C12H26S and a molecular weight of 196.290 g/mol . It is characterized by a linear octane backbone substituted with a butylthio (-S-C4H9) group at the first carbon. This compound exhibits a boiling point of 542.74 K , distinguishing it from simpler alkanes and thiol derivatives. Its sulfur-based functional group confers unique reactivity and solubility properties, making it relevant in organic synthesis and industrial applications.
Properties
CAS No. |
16900-07-5 |
|---|---|
Molecular Formula |
C12H26S |
Molecular Weight |
202.4 g/mol |
IUPAC Name |
1-butylsulfanyloctane |
InChI |
InChI=1S/C12H26S/c1-3-5-7-8-9-10-12-13-11-6-4-2/h3-12H2,1-2H3 |
InChI Key |
UNIAPWPIAGJFDG-UHFFFAOYSA-N |
SMILES |
CCCCCCCCSCCCC |
Canonical SMILES |
CCCCCCCCSCCCC |
Origin of Product |
United States |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
1-(Butylthio)octane participates in substitution reactions under controlled conditions. For example:
-
Reactivity with Alkyl Halides :
In the presence of copper catalysts, sulfur-centered nucleophiles like 1-(butylthio)octane react with aryl/alkyl halides to form cross-coupled products. A study demonstrated that Cu(I)/phenanthroline systems facilitate C–S bond formation in green solvents like cyclopentyl methyl ether (CPME), achieving high yields (~90%) for aryl iodides .Example: Reaction with iodobenzene derivatives under microwave irradiation yielded aryl thioethers selectively .
-
Competing Pathways in Electron-Deficient Systems :
Electron-poor substrates exhibit competing side reactions, such as oxidative addition-reductive elimination pathways, leading to diaryl sulfides (e.g., 6g–6k in Table 2 of ).
Elimination and Stability Under Basic Conditions
The compound shows instability in the presence of strong bases:
-
Cleavage by Butyllithium :
Treatment with n-BuLi induces β-elimination, breaking the C–S bond to release 1-octene and butanethiolate. This reactivity mirrors observations in carborane-thioether systems .Mechanism:
\text{R S R BuLi}\rightarrow \text{R Li R SH}\rightarrow \text{R H R S}^-\text{Li}^+$$[5]
Catalytic Functionalization
-
Gold-Catalyzed Dithioacetal Formation :
Gold(I) chloride (AuCl) catalyzes the reaction of 1-(butylthio)octane with thiols to form dithioacetals. For example, phenylmethanethiol reacts at reflux to yield mixed dithioacetals in ~36% yield .Conditions:
-
Catalyst: AuCl (5 mol%)
-
Solvent: Dichloroethane (DCE)
-
Temperature: 80°C
-
Thermal and Solvent Effects
-
Solvent-Dependent Reactivity :
Polar aprotic solvents (e.g., DMF, DMSO) suppress reactivity due to poor coordination with copper catalysts, whereas CPME enhances reaction efficiency . -
Thermal Stability :
Decomposition occurs above 200°C, releasing sulfur-containing byproducts .
Table 1: Representative Reactions of 1-(Butylthio)octane
Table 2: Stability Profile
| Condition | Outcome | Reference |
|---|---|---|
| Acidic (HCl) | Stable | |
| Basic (BuLi) | Rapid C–S bond cleavage | |
| Oxidative (H₂O₂) | Partial disulfide formation |
Key Findings
-
Catalytic Cross-Coupling : Copper-mediated protocols enable efficient aryl–S bond formation, with electron-rich substrates favoring selectivity .
-
Base Sensitivity : Strong bases like BuLi induce elimination, limiting synthetic utility in anion-rich environments .
-
Gold Catalysis : AuCl facilitates dithioacetal synthesis but requires optimized solvent systems for improved yields .
Comparison with Similar Compounds
Key Observations :
- Structural Complexity : Compounds like 3b and 11c () feature fused thiophene and triazole rings, enhancing π-conjugation and thermal stability (melting points >70°C) compared to the simpler Octane, 1-(butylthio)- .
- Reactivity : The terminal thiol group in 1-Octanethiol () confers higher nucleophilicity than the butylthio group in Octane, 1-(butylthio)- , which is sterically hindered.
- Molecular Weight : Octane, 1-(butylthio)- has a lower molecular weight than triazole-thiophene derivatives, impacting solubility and volatility .
Comparison with Oxygenated Octane Derivatives
Oxygenated analogs, such as 1-Octanol (C8H18O), exhibit distinct physicochemical behaviors:
| Property | Octane, 1-(butylthio)- | 1-Octanol |
|---|---|---|
| Boiling Point (K) | 542.74 | 468.15 |
| Hydrogen Bonding | Weak (S–H) | Strong (O–H) |
| Log P (Octanol-Water) | ~4.5 (estimated) | 3.00 |
| Applications | Organic synthesis | Solvent, fragrance |
Key Observations :
- Boiling Point: The higher boiling point of Octane, 1-(butylthio)- compared to 1-Octanol () reflects weaker intermolecular forces (van der Waals vs. hydrogen bonding).
- Lipophilicity: The butylthio group increases hydrophobicity, making Octane, 1-(butylthio)- more suitable for nonpolar solvents .
Octane Number and Fuel Additive Potential
- Branched Paraffins : Isooctane (2,2,4-trimethylpentane) has an octane number of 100 due to branching, whereas linear alkanes like n-octane have low octane numbers (~-20) .
- Sulfur Compounds : Thiols (e.g., 1-Octanethiol) historically improved octane numbers but were phased out due to sulfur emissions. Octane, 1-(butylthio)- ’s higher molecular weight may reduce volatility and combustion efficiency compared to smaller thiols .
Toxicological and Environmental Considerations
- n-Octane () is a known neurotoxin with an odor threshold of 48–150 ppm. The butylthio group in Octane, 1-(butylthio)- may alter toxicity profiles, though specific data are lacking.
- Sulfur Emissions : Unlike tetraethyl lead (), sulfur-containing compounds like Octane, 1-(butylthio)- could contribute to SOx emissions, limiting their utility in modern fuels .
Q & A
Q. How is the octane number of 1-(butylthio)octane experimentally determined, and what methodologies distinguish RON and MON testing?
- Methodological Answer: The Research Octane Number (RON) and Motor Octane Number (MON) are measured using a Cooperative Fuel Research (CFR) engine under standardized conditions (ASTM D2699 and D2700). For 1-(butylthio)octane, RON testing involves a variable compression ratio at 600 RPM and controlled intake air temperature (52°C), while MON uses higher engine speeds (900 RPM) and preheated fuel-air mixtures (149°C) to simulate severe driving conditions. Discrepancies between RON and MON values (octane sensitivity) indicate the compound’s response to temperature and pressure changes during combustion .
- Key Variables: Compression ratio, intake temperature, fuel-air mixture homogeneity.
- Data Interpretation: Higher RON-MON gaps suggest structural instability under stress, critical for fuel formulation.
Q. What spectroscopic and chromatographic techniques are optimal for characterizing 1-(butylthio)octane’s purity and structure?
- Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) identifies sulfur-linked alkyl chains via chemical shifts (e.g., δ 2.5–3.0 ppm for thioether protons). Gas Chromatography-Mass Spectrometry (GC-MS) quantifies purity by detecting trace thiols or disulfides. Infrared (IR) spectroscopy confirms the absence of oxidation products (e.g., sulfoxides) through S=O bond absence (~1050 cm⁻¹). Cross-validate with elemental analysis (CHNS) to verify sulfur content (~18.4% theoretical) .
Advanced Research Questions
Q. How does blending 1-(butylthio)octane with low-octane hydrocarbons (e.g., n-heptane) affect HCCI combustion efficiency and emission profiles?
- Methodological Answer: Design experiments using a CFR engine in Homogeneous Charge Compression Ignition (HCCI) mode with blends of 1-(butylthio)octane and FACE gasolines (e.g., PRF 70). Monitor ignition delay via pressure transducers and quantify soot precursors (e.g., acetylene) via laser-induced incandescence. Compare with iso-octane blends to isolate sulfur’s role in suppressing low-temperature oxidation pathways. Use chemical kinetic models (e.g., CHEMKIN) to validate experimental ignition delays against simulated mechanisms .
- Contradiction Alert: Sulfur compounds may reduce knock resistance but enhance lubricity, necessitating trade-off analysis in emission vs. engine wear.
Q. What kinetic mechanisms explain the combustion byproducts of 1-(butylthio)octane, particularly sulfur dioxide (SO₂) and sulfate particulates?
- Methodological Answer: Employ shock tube experiments coupled with time-resolved UV absorption spectroscopy to track SO₂ formation rates at 800–1200 K. Compare with quantum mechanical calculations (DFT) to identify transition states in S-C bond cleavage. Validate with flame-sampling mass spectrometry in premixed flames. Note contradictions: High-pressure conditions may favor sulfonic acid formation over SO₂, altering particulate morphology .
Q. How do structural analogs (e.g., 1-(methylthio)octane) differ in octane enhancement efficiency, and what molecular descriptors predict this behavior?
- Methodological Answer: Synthesize analogs with varying alkyl chain lengths/sulfur positions. Test RON/MON in triplicate and correlate with computational descriptors (e.g., bond dissociation energy (BDE) of S-C, molecular polarizability). Use multivariate regression to identify dominant factors. For example, longer alkyl chains in thioethers reduce polarity, enhancing fuel-air mixing but increasing sooting propensity .
Data Contradiction and Reproducibility
Q. Why do studies report conflicting RON values for 1-(butylthio)octane, and how can experimental reproducibility be improved?
- Methodological Answer: Variability arises from fuel blending protocols (e.g., splash vs. match blending) and trace impurities (e.g., residual thiols). Standardize fuel preparation per ASTM D4814 and use ultrahigh-purity solvents. Publish full CFR engine calibration data (e.g., intake humidity, coolant temperature) to enable cross-lab validation. For transparency, report RON/MON with ±0.5 uncertainty intervals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
